N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with an ethanesulfonyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 7-position.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-8-9-17(13-18(16)21)20-27(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBFVKTZGFABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Compound 14d : (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide
- Key Differences :
- Substituents : A butyryl group at the 1-position and a naphthalen-2-ylmethyl group at the 6-position.
- Sulfonamide vs. Sulfamide : The target compound contains a benzenesulfonamide, whereas 14d features a tert-butyl sulfamide group.
- Biological Activity : 14d demonstrated mixed-efficacy μ-opioid receptor (MOR) agonist/antagonist activity, attributed to its bulky naphthalenylmethyl substituent enhancing receptor binding .
- Synthesis : Prepared via Ti(OEt)4-mediated coupling of sulfamide precursors, differing from the target compound’s likely sulfonylation pathway .
Compound 7f : 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Key Differences: Core Structure: A quinolone (4-oxo-1,4-dihydroquinoline) core instead of a saturated THQ. Substituents: Includes chloro, fluoro, and cyclopropyl groups, enhancing antimicrobial activity. Pharmacological Profile: Designed as a fluoroquinolone analog with likely antibacterial properties, contrasting with the opioid receptor focus of THQ derivatives .
Sulfonamide Derivatives with Alkyne Functionality
Compound 1t : N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide
- Key Differences :
- Alkyne Substituent : Features an allyloxy-propynyl group, enabling Et2Zn-catalyzed hydroamination reactions.
- Physical Properties : Melting point (81–82°C) and spectroscopic data (e.g., 1H NMR: δ 7.70–6.70 ppm; IR: 3257 cm⁻¹ for N–H stretch) suggest similarities in sulfonamide stability but divergent solubility due to alkyne groups .
- Synthesis : Synthesized via alkynyl sulfonamide cyclization, differing from the target compound’s likely stepwise sulfonylation and THQ functionalization .
Compound 1u : 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide
Comparative Physicochemical and Spectroscopic Data
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., naphthalenylmethyl in 14d) enhance receptor binding, suggesting the target compound’s 2,4-dimethylbenzene group may optimize lipophilicity and target engagement .
- Synthetic Flexibility: The Et2Zn-catalyzed hydroamination used for 1t and 1u could inspire novel routes for functionalizing the target compound’s THQ core .
- Pharmacological Potential: While 7f’s quinolone structure prioritizes antimicrobial effects, the target compound’s THQ scaffold aligns more with central nervous system (CNS) targets, necessitating further studies on blood-brain barrier permeability .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, molecular interactions, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a 2,4-dimethylbenzene sulfonamide moiety. The structural characteristics contribute to its solubility and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S2 |
| Molecular Weight | 380.48 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study assessing the compound's cytotoxic effects on human cancer cells (HeLa and AGS), the following IC50 values were observed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical) | 5.0 |
| AGS (Gastric) | 3.5 |
These results suggest that the compound effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and caspase activation .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the subG0 phase, indicating its role in preventing cancer cell division.
- Apoptosis Induction : Increased levels of cleaved caspases (caspase-8 and -9) were noted in treated cells, suggesting that both extrinsic and intrinsic apoptotic pathways are activated .
Molecular Interactions
The sulfonamide functional group is known to interact with various biological targets, including enzymes involved in tumor growth and survival. Molecular docking studies suggest that this compound may bind effectively to specific receptors or enzymes implicated in cancer progression.
Potential Therapeutic Applications
Given its biological activity profile, this compound holds potential for development as a therapeutic agent in oncology. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
